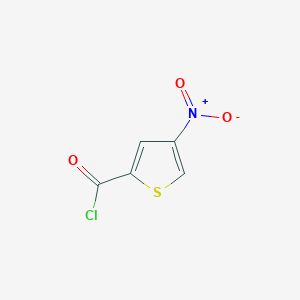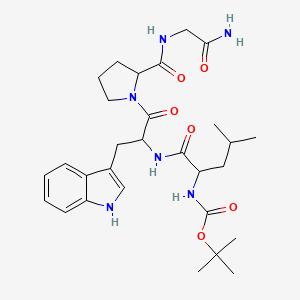
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring and a nitro group attached to the propenoic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester typically involves the bromination of furan derivatives followed by nitration and esterification. One common method includes the bromination of 2-furylacrylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and nitric acid for bromination and nitration, respectively. The esterification step is carried out using methanol in the presence of an acid catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid.
Reduction: Formation of 3-(5-Bromo-2-furyl)-2-aminopropenoic acid, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- Methyl 2-cyano-3-(5-bromo-2-furyl)acrylate
Uniqueness
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
68162-38-9 |
|---|---|
Molecular Formula |
C8H6BrNO5 |
Molecular Weight |
276.04 g/mol |
IUPAC Name |
methyl 3-(5-bromofuran-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C8H6BrNO5/c1-14-8(11)6(10(12)13)4-5-2-3-7(9)15-5/h2-4H,1H3 |
InChI Key |
XBKOCRRKOPWCAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


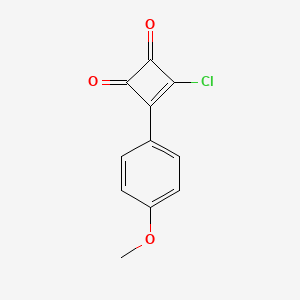
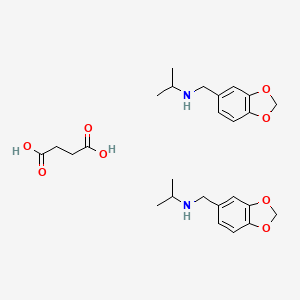

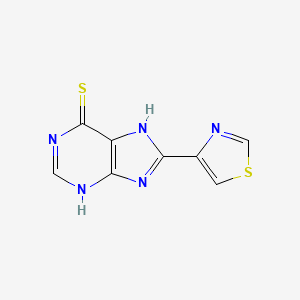
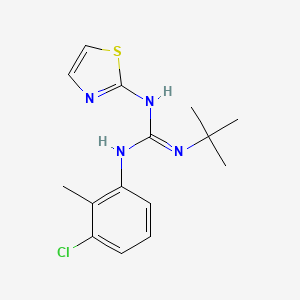

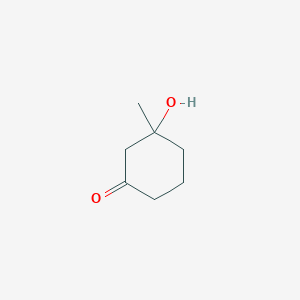
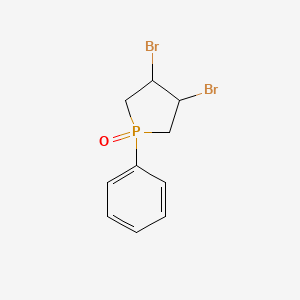
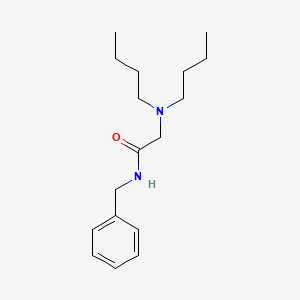
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
